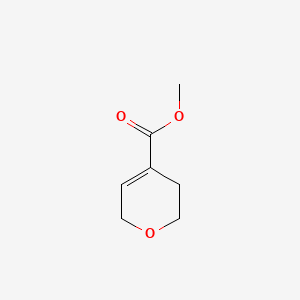
methyl 3,6-dihydro-2H-pyran-4-carboxylate
Descripción general
Descripción
Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound with the CAS Number: 105772-14-3 . It has a molecular weight of 142.15 . It is in liquid form .
Molecular Structure Analysis
The InChI code for methyl 3,6-dihydro-2H-pyran-4-carboxylate is1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a liquid at room temperature . The compound is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Natural Products
- Field : Organic Chemistry
- Application : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of these structures .
- Method : The synthesis of 2H-pyrans involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
- Results : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
Antioxidant Properties
- Field : Food Chemistry
- Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
Synthesis of Antibiotics
- Field : Pharmaceutical Chemistry
- Application : 3,4-Dihydro-6-methyl-2H-pyran-2-one was used as a starting reagent in the stereoselective synthesis of kasugamycin, an antibiotic .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Synthesis of Tetrahydropyran Derivatives
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyran derivatives .
- Method : The synthesis involves reacting pyrazoles in the presence of trifluoroacetic acid .
- Results : The specific results or outcomes obtained were not detailed in the source .
Hydroxyl-Protecting Reagent
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry .
- Method : It is used to protect various reactive functional groups .
- Results : The specific results or outcomes obtained were not detailed in the source .
Synthesis of Tetrahydropyranylated Products
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols .
- Method : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .
- Results : The specific results or outcomes obtained were not detailed in the source .
Antioxidant Properties of DDMP
- Field : Food Chemistry
- Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
Synthesis of Tetrahydropyranylated Products
- Field : Organic Chemistry
- Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols .
- Method : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
The compound has several hazard statements including H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and static discharge .
Propiedades
IUPAC Name |
methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKIGVYXIGUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653362 | |
| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
CAS RN |
105772-14-3 | |
| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105772-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




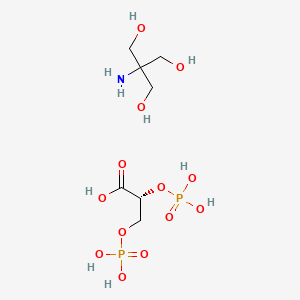
![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)
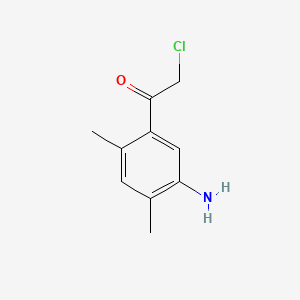
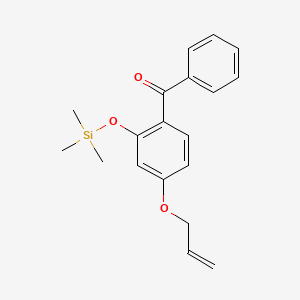
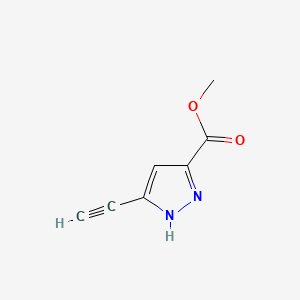
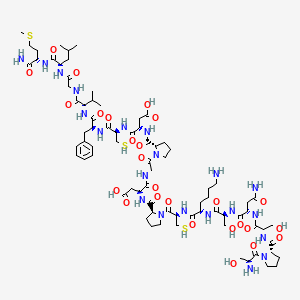
![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)
![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)

![Tetrasodium;3-[[2-methyl-4-[[4-(4-sulfonatoanilino)-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B561007.png)